

Application Notes and Protocols: Intraperitoneal Injection of JNJ-54175446

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Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

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Introduction

JNJ-54175446 is a potent, selective, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor.[1][2][3][4][5] The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammation through the release of pro-inflammatory cytokines like IL-1 β and IL-18 from microglia.[1][6][7] As such, **JNJ-54175446** is a valuable tool for investigating the role of the P2X7 receptor in various CNS disorders, including major depressive disorder and epilepsy.[1][3][8] These application notes provide a detailed protocol for the intraperitoneal (IP) administration of **JNJ-54175446** in mice, based on established preclinical studies.

Mechanism of Action

JNJ-54175446 functions by blocking the P2X7 receptor, thereby attenuating the release of IL-1 β and IL-18 from microglial cells.[1][6] This mechanism is central to its potential therapeutic effects in neuroinflammatory conditions. The P2X7–IL-1 β pathway is a key player in neuroinflammation, and elevated levels of IL-1 β have been observed in patients with persistent mood disorders.[7]

Pharmacokinetics and Brain Penetration

JNJ-54175446 has demonstrated the ability to cross the blood-brain barrier.[7][9][10][11] Studies in mice have shown that intraperitoneal administration of 30 mg/kg **JNJ-54175446**

results in significant brain concentrations, achieving high levels of P2X7 receptor antagonism. [8] In humans, **JNJ-54175446** has also shown dose-dependent plasma exposure and brain penetration.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for **JNJ-54175446** from preclinical and clinical studies.

Table 1: In Vivo Efficacy and Dosing

Parameter	Value	Species	Administration Route	Source
Effective Dose for Seizure Reduction	30 mg/kg (once daily)	Mouse	Intraperitoneal	[1][8]
Receptor Occupancy	>80% at 10 mg/kg	Mouse	Oral	[8]
Plasma EC50 for Receptor Occupancy	105 ng/mL	Not Specified	Not Specified	[4]
ED50 for Receptor Occupancy	0.46 mg/kg	Not Specified	Not Specified	[4]

Table 2: Pharmacokinetic Parameters

Parameter	Value	Species	Administration Route	Source
Peak Plasma Concentration (Cmax)	1475 ± 163 ng/mL (at 600 mg, fed)	Human	Oral	[9][10]
Unbound Plasma Cmax	88.3 ± 35.7 ng/mL	Human	Oral	[9][10]
Cerebrospinal Fluid Cmax	114 ± 39 ng/mL	Human	Oral	[9][10]
Inhibitory Concentration (IC50) for IL-1β release	82 ng/mL	Human	Ex vivo	[9][10]

Table 3: Solubility Information

Solvent	Concentration	Notes	Source
DMSO	50 mg/mL (113.44 mM)	Sonication recommended	[1]
In Vivo Formulation	2 mg/mL (4.54 mM)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonication recommended	[1]

Experimental Protocol: Intraperitoneal Injection in Mice

This protocol is adapted from a study investigating the anti-seizure effects of **JNJ-54175446** in a mouse model of epilepsy.[8]

Materials:

- **JNJ-54175446** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator
- Sterile syringes (1 mL)
- Sterile needles (26-27 gauge)[[12](#)]
- 70% ethanol
- Appropriate personal protective equipment (PPE)

Vehicle Preparation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline):

- For 1 mL of vehicle, combine the following in a sterile tube:
 - 100 μ L DMSO
 - 400 μ L PEG300
 - 50 μ L Tween 80
 - 450 μ L sterile saline
- Vortex thoroughly to ensure a homogenous solution.

JNJ-54175446 Solution Preparation (for a 30 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume):

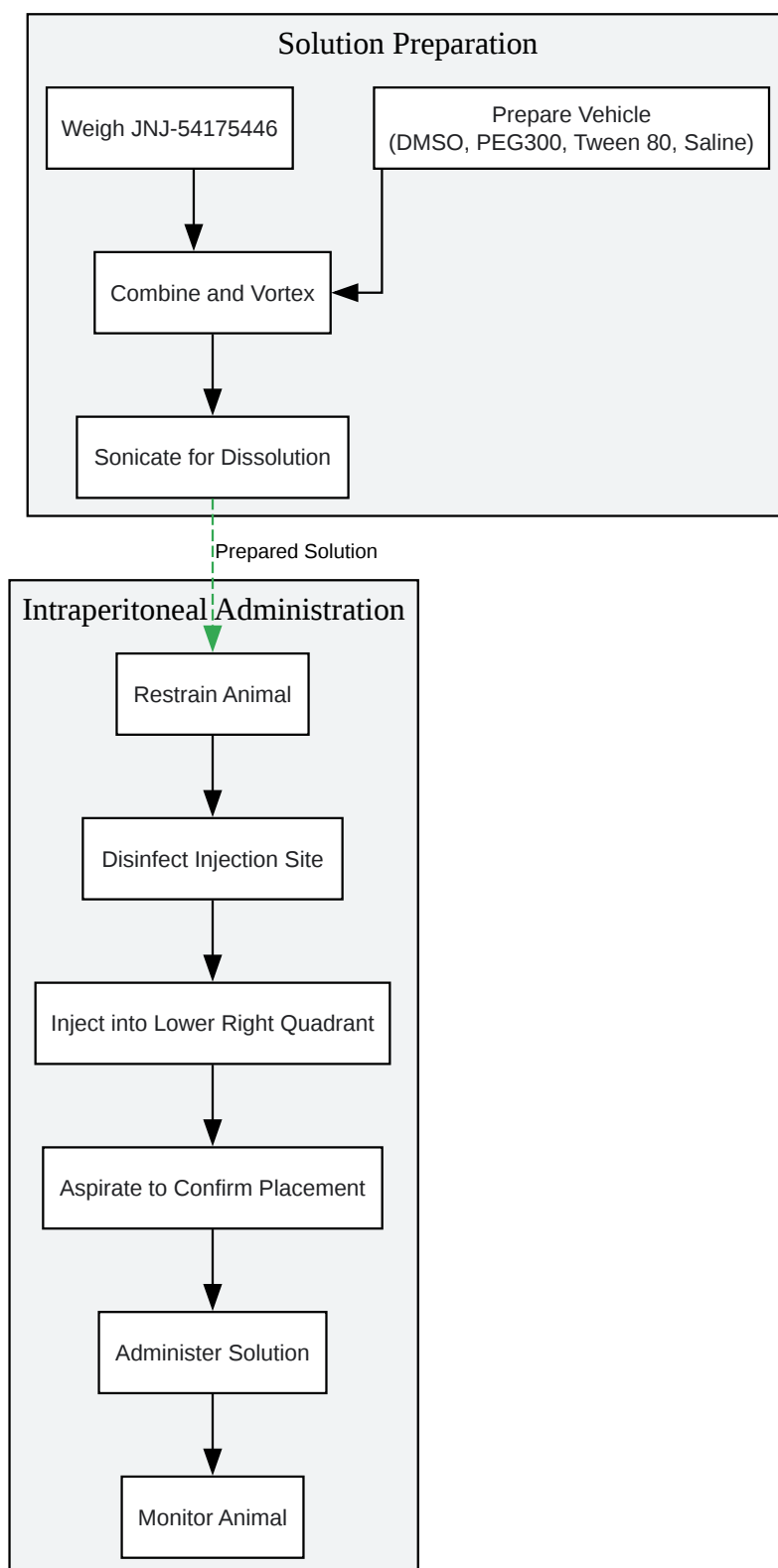
- Calculate the required concentration:
 - Dose = 30 mg/kg
 - Injection volume = 10 mL/kg
 - Concentration = Dose / Injection volume = 30 mg/kg / 10 mL/kg = 3 mg/mL
- Prepare the dosing solution:
 - Weigh the required amount of **JNJ-54175446** powder. For 1 mL of a 3 mg/mL solution, weigh 3 mg of **JNJ-54175446**.
 - Add the **JNJ-54175446** powder to the prepared vehicle.
 - Vortex the mixture thoroughly.
 - Sonicate the solution to aid in dissolution, as recommended.[\[1\]](#)
 - Visually inspect the solution to ensure complete dissolution before administration.

Intraperitoneal Injection Procedure:

- Animal Restraint:
 - Safely restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen.[\[12\]](#)
- Injection Site Identification:
 - The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[\[12\]](#)[\[13\]](#)
- Sterilization:
 - Disinfect the injection site with 70% ethanol.[\[12\]](#)

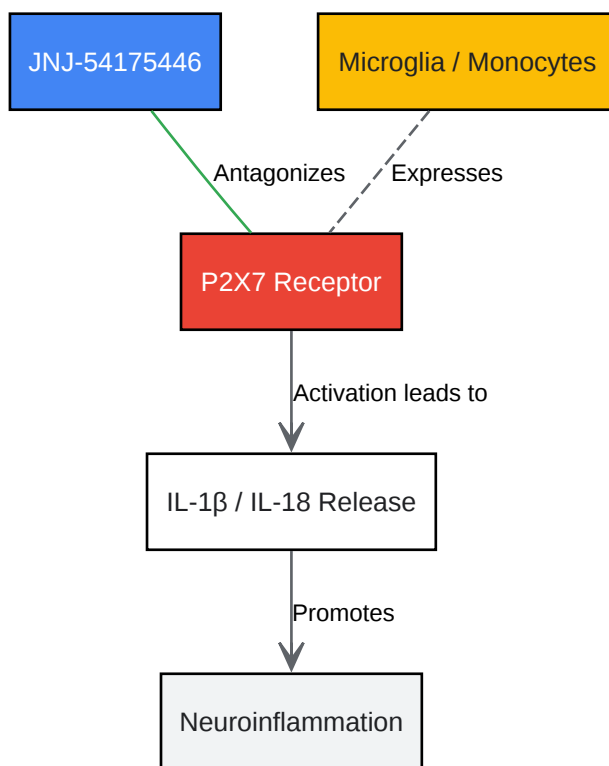
- Needle Insertion:
 - Use a 26-27 gauge sterile needle.[\[12\]](#)
 - Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.
[\[12\]](#)[\[13\]](#)
- Aspiration:
 - Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. This confirms correct needle placement within the peritoneal cavity.[\[12\]](#)
- Injection:
 - Inject the calculated volume of the **JNJ-54175446** solution smoothly.
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress.

Visualizations



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Caption: Workflow for the preparation and intraperitoneal administration of **JNJ-54175446**.



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Caption: Simplified signaling pathway of **JNJ-54175446** action.

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